PKA Selectivity Over PKC, PKG, and MLCK vs. H-89 and K252a
KT5720 demonstrates a high degree of selectivity for PKA over other serine/threonine kinases, a critical parameter that distinguishes it from structurally related compounds like K252a and the alternative PKA inhibitor H-89. KT5720 does not significantly affect the activity of PKC, PKG, or MLCK at concentrations up to 2 μM . In contrast, the parent compound K252a is a broad-spectrum inhibitor with significant activity against PKC, and H-89 is known to inhibit PKG in addition to PKA . This selectivity profile is essential for accurate interpretation of PKA-specific functions.
| Evidence Dimension | Kinase Selectivity Profile (Ki or IC50 for off-targets) |
|---|---|
| Target Compound Data | PKA Ki = 60 nM; No significant inhibition of PKC, PKG, MLCK (Ki > 2 μM or reported as 'no effect') |
| Comparator Or Baseline | K252a: Broad-spectrum inhibitor of PKA, PKC, PKG, MLCK. H-89: PKA Ki = 48 nM; PKG Ki = 480 nM (10-fold selectivity) |
| Quantified Difference | KT5720 has >33-fold selectivity for PKA over PKC/PKG/MLCK (assuming Ki > 2 μM for off-targets), whereas K252a shows no selectivity and H-89 has only 10-fold selectivity for PKA over PKG. |
| Conditions | In vitro kinase assays using purified enzymes, as reported by vendor technical datasheets and primary literature. |
Why This Matters
Procuring KT5720 ensures that observed biological effects can be confidently attributed to PKA inhibition, avoiding confounding results from PKC or PKG modulation, which is a major pitfall when using K252a or H-89.
